Pukateine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la pukateína implica varios pasos, comenzando con compuestos aromáticos simplesLas condiciones de reacción generalmente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial

La extracción de la corteza implica hervir la capa interna para hacer una decocción, seguida de procesos de purificación para aislar el alcaloide .

Análisis De Reacciones Químicas

Tipos de reacciones

La pukateína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La pukateína se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la pukateína en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la pukateína con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pukateine is classified as an aporphine alkaloid, with a molecular structure that allows it to interact with various biological systems. It exhibits properties similar to morphine, acting on the central nervous system (CNS) by binding to dopamine receptors. The compound is known to depress respiratory function and induce vasodilation, which can lead to a decrease in blood pressure .

Analgesic Development

This compound has been studied as a lead compound in the development of new analgesic agents. Its structural similarities to morphine suggest potential efficacy in pain management. Historical uses by Māori people for treating pain further support its analgesic properties.

Neuropharmacology

Research indicates that this compound may enhance dopamine signaling in the brain, making it a candidate for therapeutic strategies targeting neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound increased dopamine levels in the striatum of rats, suggesting its potential as a dopaminergic agonist .

Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress. It has been shown to inhibit lipid peroxidation in rat brain membranes, indicating its potential role in neuroprotection .

Insecticidal Activity

In addition to its medicinal applications, this compound has been explored for its insecticidal properties against agricultural pests. This dual application highlights its versatility in both medical and agricultural fields.

Case Study 1: this compound and Parkinson's Disease

A significant study investigated the effects of this compound on dopamine transmission in a rat model of Parkinson's disease. The results showed that administration of this compound led to increased dopamine levels and improved motor functions associated with dopaminergic activity. This suggests that this compound could be developed into a therapeutic agent for managing Parkinson's disease symptoms .

Case Study 2: Traditional Uses

The historical context of this compound's use by Māori as a remedy for various ailments provides insight into its pharmacological potential. Traditional applications included infusions for pain relief and treatment of sexually transmitted infections, underscoring the need for further scientific validation of these practices .

Comparative Data Table

| Application Area | Description | Research Findings |

|---|---|---|

| Analgesic Development | Lead compound for new pain relief medications | Similar efficacy to morphine; traditional use in Māori medicine |

| Neuropharmacology | Potential treatment for Parkinson's disease | Increases dopamine signaling; improves motor function in rat models |

| Antioxidant Properties | Protects neurons from oxidative stress | Inhibits lipid peroxidation; significant protective effects observed |

| Insecticidal Activity | Explored for use against agricultural pests | Effective against fruit flies and other crop pests |

Mecanismo De Acción

La pukateína ejerce sus efectos interactuando con el sistema nervioso central. Actúa de manera similar a la morfina, causando depresión y excitación del sistema nervioso central. El compuesto deprime el centro respiratorio, provoca vasodilatación de los vasos periféricos y reduce la producción del corazón, lo que lleva a una disminución de la presión arterial . También afecta el período refractario y previene la fibrilación .

Comparación Con Compuestos Similares

Compuestos similares

- Apomorfina

- Bulbocapnina

- Glaucina

- Nantenina

- Nuciferina

- Estefolidina

- Tetrahidropalmatina

Unicidad

La pukateína es única debido a sus fuertes propiedades analgésicas similares a la morfina, pero sin los mismos efectos secundarios. También tiene acciones farmacológicas distintas, como sus efectos sobre el sistema nervioso central y sus posibles propiedades neuroprotectoras .

Actividad Biológica

Pukateine, a natural alkaloid derived from the bark of the Laurelia novae-zelandiae tree, has garnered attention for its diverse biological activities, particularly its dopaminergic and antioxidant properties. This article delves into detailed research findings, case studies, and data tables to elucidate the pharmacological significance of this compound.

Chemical Structure and Properties

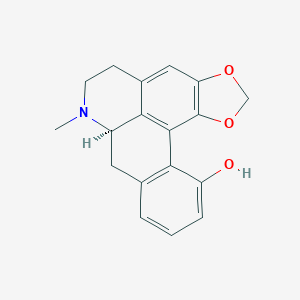

This compound is classified as an aporphine alkaloid, with the chemical structure denoted as (R)-11-hydroxy-1,2-methylenedioxyaporphine. Its unique structure contributes to its interaction with various biological targets, particularly dopamine receptors.

Dopaminergic Activity

Research indicates that this compound exhibits significant dopaminergic activity. In binding studies involving rat brain tissues, it demonstrated IC50 values of approximately 0.4 µM at D1 receptors and 0.6 µM at D2 receptors, indicating a strong affinity for these sites . Additionally, in vivo studies showed that this compound administration (8 mg/kg) resulted in contralateral circling behavior in 6-hydroxydopamine unilaterally denervated rats, a behavior typically associated with dopaminergic agonists .

Table 1: Dopaminergic Binding Affinities of this compound

| Receptor Type | IC50 Value (µM) |

|---|---|

| D1 | 0.4 |

| D2 | 0.6 |

| Dopamine Uptake | 46 |

Antioxidant Properties

This compound also exhibits potent antioxidant activity. In vitro experiments demonstrated that it inhibited lipid peroxidation in rat brain membrane preparations with an IC50 value of approximately 15 µM . This suggests that this compound may help protect neuronal cells from oxidative stress, a critical factor in neurodegenerative diseases like Parkinson's disease.

Insecticidal Activity

Beyond its neuropharmacological effects, this compound has been evaluated for its insecticidal properties. A study assessed its impact on the larvae of Drosophila melanogaster, revealing significant toxicity and growth inhibition. The compound reduced larval weight gain by approximately 43% compared to controls .

Table 2: Effects of this compound on Insect Larvae Development

| Treatment | Weight Gain (%) | Length Gain (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 43 | 8 |

Case Studies and Clinical Implications

Several studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative disorders due to its dual action as a dopaminergic agonist and antioxidant. For instance, it may serve as a lead compound for developing new treatments for Parkinson's disease by enhancing dopamine neurotransmission while protecting against oxidative damage .

Propiedades

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXUUHNYQWZBC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331801 | |

| Record name | Pukateine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-67-4 | |

| Record name | (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pukateine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pukateine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUKATEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Y5O2QUPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.